propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Description
This compound is a highly substituted 4H-pyran derivative featuring a cyclohepta[b]pyridine ring system linked via a sulfanylmethyl group. Its structure includes:
- 4H-pyran core: Substituted at positions 2, 4, 5, and 6 with functional groups including cyano (-CN), amino (-NH₂), and a 2-chlorophenyl moiety.
The compound’s complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its resemblance to ATP-binding pocket ligands.
Properties
IUPAC Name |
propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-16(2)35-28(34)25-23(36-26(32)20(14-31)24(25)19-9-6-7-10-21(19)29)15-37-27-18(13-30)12-17-8-4-3-5-11-22(17)33-27/h6-7,9-10,12,16,24H,3-5,8,11,15,32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJIZQGVYPQGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate, commonly referred to by its IUPAC name or CAS number (445384-05-4), is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on recent studies and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 535.1 g/mol. Its structure features multiple functional groups, including an amino group, cyano groups, and a pyran ring, which contribute to its biological activity.
Biological Activity
Research into the biological activity of this compound reveals several noteworthy effects:
Anticancer Properties
Studies have indicated that compounds with similar structures exhibit anticancer properties , particularly through the inhibition of tumor cell proliferation. The presence of cyano and amino groups in the structure may enhance these effects by promoting apoptosis in cancer cells.
Antimicrobial Activity
Preliminary tests suggest that the compound may possess antimicrobial properties . It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition could lead to reduced cell growth and proliferation in pathogenic organisms.
Case Studies
- Anticancer Activity :
- Antimicrobial Testing :
- Enzyme Interaction :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H27ClN4O3S |
| Molecular Weight | 535.1 g/mol |
| CAS Number | 445384-05-4 |
| H-Bond Donor | 1 |
| H-Bond Acceptor | 8 |
| Biological Activity | Effect |
|---|---|
| Anticancer | Significant reduction in cell viability |
| Antimicrobial | Effective against E. coli and S. aureus |
| Enzyme Inhibition | Inhibits specific kinases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Steric and Electronic Effects :
- The cyclohepta[b]pyridine group in the target compound introduces significant steric bulk compared to simpler pyridine or phenyl substituents . This may reduce solubility but improve target binding specificity.
- 2-Chlorophenyl at position 4 is common across analogs (e.g., ), but its combination with the cyclohepta ring in the target compound is unique.
Ester Group Influence: Propan-2-yl esters (target) vs.
Synthetic Routes: The target compound likely employs multi-component reactions (e.g., condensation of malononitrile, aldehydes, and thiols) similar to those used for simpler pyran derivatives . The cyclohepta[b]pyridine moiety may be synthesized via ring-expansion reactions or pre-functionalized building blocks, as suggested by analogs in .
Crystallographic Data :
- Related compounds (e.g., ) exhibit planar pyran rings stabilized by hydrogen bonds (N–H⋯O/N). The target compound’s cyclohepta ring may disrupt planarity, affecting crystal packing .
Research Findings and Implications
Table 2: Comparative Pharmacological and Physicochemical Profiles
Critical Analysis :
- Advantages of Target Compound: The cyclohepta[b]pyridine system offers a unique pharmacophore for targeting large binding pockets (e.g., cyclin-dependent kinases).
- Limitations : High molecular weight and lipophilicity may limit aqueous solubility, necessitating prodrug strategies .
Preparation Methods
Aldehyde Activation and Cyclocondensation
Inspired by chromene synthesis protocols, the 2-chlorophenyl aldehyde undergoes Knoevenagel condensation with malononitrile in ethanol under basic conditions (K₂CO₃, 5 mol%) to form an α,β-unsaturated nitrile intermediate. Subsequent cyclization with ethyl acetoacetate or a similar β-keto ester at reflux (78°C, 6–8 h) generates the 4H-pyran core. Key parameters include:
| Parameter | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Solvent | Ethanol | 75–95% | |
| Base | K₂CO₃ (5 mol%) | – | |
| Temperature | Reflux (78°C) | – |
The amino group at position 6 is introduced via in situ hydrolysis of the nitrile intermediate under acidic conditions (HCl, H₂O/THF).
Sulfanylmethylation at Position 2
The sulfanylmethyl group is installed via nucleophilic substitution or thiol-ene coupling.
Thiol Synthesis and Coupling
The 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol is prepared via cyclization of a cycloheptane-fused pyridine precursor with Lawesson’s reagent. This thiol reacts with a bromomethyl intermediate of the pyran core under basic conditions (Et₃N, DMAP catalysis) in chloroform at 0–25°C:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Solvent | Chloroform | 85% | |
| Base | Et₃N (3.5 equiv) | – | |
| Catalyst | DMAP (10 mol%) | – |
Esterification with Propan-2-ol
The carboxylic acid at position 3 is esterified using propan-2-ol under Steglich conditions:
Activation and Coupling
The pyran-3-carboxylic acid is activated with DCC (1.2 equiv) and DMAP (5 mol%) in dichloromethane, followed by addition of propan-2-ol (1.5 equiv) at 0°C. After stirring for 12 h at 25°C, the ester is isolated via flash chromatography (hexane/EtOAc 4:1):
Functional Group Compatibility and Challenges
Steric Hindrance in Sulfanylmethylation
The bulky cycloheptapyridine moiety necessitates low temperatures (−10°C to 0°C) during thiol coupling to minimize side reactions. Excess thiol (1.5 equiv) improves yields.
Regioselectivity in Pyran Formation
The 2-chlorophenyl group at position 4 directs regioselective cyclization. Use of polar aprotic solvents (DMF) enhances electron-deficient aldehyde reactivity.
Alternative Pathways and Comparative Analysis
Ducommun Condensation for Pyran Intermediates
A two-step pyran synthesis from ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions (K₂CO₃/THF) followed by Ducommun condensation with NaH at −10°C yields 4-oxotetrahydro-2H-pyran-3-carboxylates. While this method achieves high purity, it requires cryogenic conditions:
Q & A
Synthesis and Optimization
Basic Q1: What are the key synthetic routes for synthesizing this polycyclic pyran-carboxylate derivative? Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and ester derivatives. For example, ionic liquids like [2-aminobenzoato][PF6] have been reported as dual solvent-catalysts to enhance reaction efficiency and yield in similar pyran-carboxylate syntheses . Key steps include:
- Cyclocondensation : Formation of the 4H-pyran core via Knoevenagel-Michael addition.
- Thioether linkage : Introduction of the cyclohepta[b]pyridinyl-sulfanylmethyl group using nucleophilic substitution.
Advanced Q2: How can reaction conditions be optimized to address low yields in the final cyclization step? Methodological Answer: Optimization involves:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading. For instance, polar aprotic solvents (e.g., DMF) may stabilize intermediates in cyclization .
- In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress and identify bottlenecks (e.g., incomplete thioether bond formation) .
Structural Characterization
Basic Q3: Which spectroscopic techniques are critical for confirming the compound’s structural integrity? Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 2-chlorophenyl at C4, cyano groups at C5 and cyclohepta[b]pyridine). 2D NMR (HSQC, HMBC) resolves overlapping signals in the fused cycloheptane-pyridine system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., expected [M+H]⁺ for C₂₈H₂₆ClN₅O₃S).
Advanced Q4: How to resolve contradictions in spectral data, such as unexpected splitting in ¹H NMR? Methodological Answer:
- Dynamic NMR (DNMR) : Assesses conformational exchange in the cycloheptane ring at varying temperatures.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to identify misassignments .
Computational and Mechanistic Studies
Advanced Q5: What computational tools can predict the compound’s reactivity in nucleophilic substitutions? Methodological Answer:
- Molecular Dynamics (MD) Simulations : COMSOL Multiphysics or Gaussian software models transition states in sulfanylmethyl group substitutions.
- AI-Driven Platforms : Machine learning algorithms (e.g., graph neural networks) predict optimal reaction pathways using historical data on similar pyran-carboxylates .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Q6: What in vitro assays are suitable for preliminary biological screening of this compound? Methodological Answer:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to test interactions with the cyclohepta[b]pyridine moiety.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate the 2-chlorophenyl group’s role in bioactivity .
Advanced Q7: How to design SAR studies to isolate the contributions of the cyano and sulfanylmethyl groups? Methodological Answer:
- Analog Synthesis : Prepare derivatives with systematic deletions (e.g., replacing -CN with -COOH) or substitutions (e.g., -SCH₂- to -OCH₂-).
- Free-Wilson Analysis : Quantifies group contributions to activity using regression models .
Data Analysis and Reproducibility
Advanced Q8: How to address batch-to-batch variability in purity during scale-up? Methodological Answer:
- Chromatographic Purity : UPLC-MS with orthogonal columns (C18 and HILIC) detects trace impurities.
- Process Analytical Technology (PAT) : Real-time monitoring via inline sensors ensures consistent reaction conditions .
Future Directions
Advanced Q9: What emerging technologies could enhance research on this compound’s applications? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
